N-(1,3-benzodioxol-5-ylmethyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Description
This compound features a 1,2,3,4-tetrahydropyrimidine core substituted with three methyl groups (positions 1, 3, and 6) and two dioxo groups (positions 2 and 4). The sulfonamide nitrogen is linked to a 1,3-benzodioxol-5-ylmethyl group, introducing aromaticity and electron-rich oxygen atoms.
Properties
Molecular Formula |
C15H17N3O6S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C15H17N3O6S/c1-9-13(14(19)18(3)15(20)17(9)2)25(21,22)16-7-10-4-5-11-12(6-10)24-8-23-11/h4-6,16H,7-8H2,1-3H3 |
InChI Key |
HSZROVAXDMJTDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3,6-TRIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3,6-TRIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3,6-TRIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3,6-TRIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Substituent Effects on the Pyrimidine Ring
N-[2-(Adamantan-1-yloxy)ethyl]-6-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Sulfonamide
- Structure : Shares the 6-methyl-2,4-dioxo-tetrahydropyrimidine core but lacks methyl groups at positions 1 and 3. The sulfonamide is substituted with a bulky adamantane-ether group.
- Implications : The adamantane moiety enhances lipophilicity and may improve blood-brain barrier penetration, but steric hindrance could reduce binding efficiency compared to the target compound’s benzodioxole group. The absence of 1,3-methyl groups may lower metabolic stability .
Ethyl 4-(1,3-Benzodioxol-5-yl)-6-Methyl-2-Sulfanylidene-1,2,3,4-Tetrahydro-Pyrimidine-5-Carboxylate
- Structure : Features a benzodioxole group at position 4 and a sulfanylidene (C=S) at position 2 instead of dioxo groups. The carboxylate ester replaces the sulfonamide.
- The carboxylate ester may reduce membrane permeability compared to the sulfonamide in the target compound .
Sulfonamide Substitutions: Electronic and Steric Variations
N-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Sulfonamide
- The unsubstituted sulfonamide may limit target specificity .
N-Benzyl-N,6-Dimethyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Sulfonamide
- Structure : Benzyl group on the sulfonamide nitrogen and methyl groups at N and position 5.
- Implications : The benzyl group introduces aromaticity but lacks the electron-rich oxygen atoms of benzodioxole, possibly reducing hydrogen-bonding interactions. The dual N-methylation may enhance metabolic stability relative to the target compound .
Functional Group Replacements: Sulfonamide vs. Amide/Carboxylate
Benzamide, N-(6-Amino-1,3-Dimethyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-yl)-
- Structure: Replaces sulfonamide with a benzamide group and adds an amino substituent at position 6.
- The amino group at position 6 introduces hydrogen-bonding capability, which could enhance target binding but reduce lipophilicity .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The target compound’s 1,3,6-trimethyl groups likely protect against oxidative metabolism, offering advantages over analogs like the N-methyl derivative .
- Target Selectivity : The benzodioxole group’s oxygen atoms may facilitate interactions with enzymes or receptors requiring electron-rich partners, contrasting with the benzyl or adamantane analogs .
- Solubility vs. Permeability : Sulfonamide-containing compounds generally exhibit better aqueous solubility than carboxylate esters (e.g., ) but may require structural optimization for tissue penetration .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzodioxole moiety and a tetrahydropyrimidine backbone. Its molecular formula is with a molecular weight of approximately 366.39 g/mol. The sulfonamide group contributes to its biological activity by enhancing solubility and interaction with target enzymes.
Biological Activity Overview
Research indicates that compounds featuring similar structural motifs exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds with sulfonamide groups have shown efficacy against various bacteria and fungi.
- Antitumor Activity : Certain derivatives have demonstrated selective cytotoxicity against tumor cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes like carbonic anhydrase.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase enzymes which are involved in tumor growth and metastasis.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells leading to apoptosis.
Antimicrobial Studies
A study evaluated the antimicrobial properties of related compounds against several pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects at concentrations as low as 15.62 µg/mL for certain derivatives.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 |
| Compound B | Escherichia coli | 31.25 |
Antitumor Activity
In vitro assays demonstrated that derivatives of the compound exhibited selective cytotoxicity against various cancer cell lines including HepG2 and NCI-H661. The structure-activity relationship (SAR) indicated that modifications to the benzodioxole group significantly enhanced antitumor potency.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HepG2 | Compound A | 10.5 |
| NCI-H661 | Compound B | 7.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
